molecular formula C21H24N2 B12591887 N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine CAS No. 627523-34-6

N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine

Katalognummer: B12591887
CAS-Nummer: 627523-34-6
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: BOUSQFIYALBSHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine is an organic compound with a complex structure that includes both benzyl and naphthyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine typically involves the reaction of 1-naphthylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N1-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Diethylethane-1,2-diamine
  • N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide
  • N-(1-Naphthyl)ethylenediamine

Uniqueness

N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine is unique due to its specific structural features, which include both benzyl and naphthyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

627523-34-6

Molekularformel

C21H24N2

Molekulargewicht

304.4 g/mol

IUPAC-Name

N-benzyl-N'-(1-naphthalen-1-ylethyl)ethane-1,2-diamine

InChI

InChI=1S/C21H24N2/c1-17(20-13-7-11-19-10-5-6-12-21(19)20)23-15-14-22-16-18-8-3-2-4-9-18/h2-13,17,22-23H,14-16H2,1H3

InChI-Schlüssel

BOUSQFIYALBSHH-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCNCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.